molecular formula C42H70N2O18 B607312 endo-BCN-PEG12-NHS ester CAS No. 2183440-26-6

endo-BCN-PEG12-NHS ester

Cat. No. B607312
CAS RN: 2183440-26-6
M. Wt: 891.02
InChI Key: IBETWWKNNXABHK-UHFFFAOYSA-N
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Description

The endo-BCN-PEG12-NHS ester is a water-soluble PEG linker that contains an NHS ester group and a BCN group . It can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The BCN group enables copper-free click chemistry with azide-attached molecules .


Molecular Structure Analysis

The this compound is a PEG derivative containing an NHS ester group and a BCN group . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The BCN group can react with azide-tagged biomolecules .


Chemical Reactions Analysis

The this compound is a click chemistry reagent. It contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

The this compound has a molecular weight of 891.0 g/mol and a molecular formula of C42H70N2O18 . It is soluble in DMSO, DCM, and DMF . It is stored at -20°C .

Scientific Research Applications

Hydrogel Formation and Biomedical Applications

  • Hydrogels formed through Oxo-ester mediated native chemical ligation (OMNCL) using multivalent polymer precursors containing N-hydroxysuccinimide (NHS) activated oxo-esters have shown promise in biomedical applications. These hydrogels demonstrate rapid formation at physiological pH, can be tailored for different gelation times, and exhibit unique swelling and contracting behavior. Their adhesive properties to hydrated tissue and compatibility with in-vivo applications like wound healing and tissue repair are noteworthy. Cells encapsulated within these hydrogels maintain high viability, highlighting their potential in regenerative medicine and drug delivery (Strehin et al., 2013).

Enhanced Cell Interactions in Bioactive Hydrogels

  • The use of Acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS) as a linker in poly(ethylene glycol) (PEG)-based hydrogel systems enhances initial and sustained cell-material interactions. These hydrogels provide controlled bioactivity by allowing the introduction of bioactive factors. However, the density of PEG linkers can affect cell interactions, and novel PEG linkers like acrylamide-PEG-isocyanate (Aam-PEG-I) offer enhanced stability and sustained bioactivity, making them suitable for regenerative medicine and drug delivery applications (Browning et al., 2013).

Surface Modification and Quantum Dot Functionalization

  • Techniques involving the covalent bonding of grafted polymer brushes of poly(poly(ethylene glycol) monomethacrylate) (P(PEGMA)) on silicon quantum dots (SiQDs) surfaces, followed by activation of end hydroxyls with N-hydroxysuccinimide (NHS) esters, have been detailed. This method enhances the density of surface hydroxyls and introduces carboxyl groups activated with NHS, demonstrating reactivity for further bioconjugation. The preservation of photoluminescence during chemical modifications suggests its utility in creating functionalized nanomaterials for bioimaging and diagnostics (Zhang et al., 2017).

PEGylation in Biopharmaceuticals

  • The process of covalently bonding polyethylene glycol (PEG) to active peptides or proteins (PEGylation) has become crucial in biopharmaceuticals to improve bioavailability and reduce immunogenicity. The choice of PEGylation reagents, often containing N-hydroxysuccinimide (NHS) esters, significantly influences the reaction specificity and level of modification, impacting the therapeutic efficacy and stability of biopharmaceuticals (Crafts et al., 2016).

Mechanism of Action

Target of Action

The primary targets of the endo-BCN-PEG12-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is used to label these targets, enabling their detection and analysis in various biochemical applications.

Mode of Action

The this compound interacts with its targets through a process known as copper-free click chemistry . This compound contains an NHS ester group and a BCN group. The NHS ester group reacts with the primary amines of proteins and other amine-containing molecules to form stable amide bonds . The BCN group can then undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-tagged biomolecules .

Biochemical Pathways

The this compound is involved in the biochemical pathway of protein labeling and detection. By labeling proteins and other amine-containing molecules, it allows for the study of these molecules’ roles in various biological processes . Furthermore, as a component of PROTACs (Proteolysis-Targeting Chimeras), it can be used to selectively degrade target proteins, exploiting the intracellular ubiquitin-proteasome system .

Pharmacokinetics

As a peg-based compound, it is likely to have good solubility in aqueous media . This property can enhance its bioavailability, allowing it to effectively reach and interact with its targets.

Result of Action

The primary result of the action of this compound is the labeling of proteins and other amine-containing molecules . This labeling allows for the detection and analysis of these molecules, facilitating the study of their roles in various biological processes. Additionally, when used in the synthesis of PROTACs, it can lead to the selective degradation of target proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of the solution it is in . .

Biochemical Analysis

Biochemical Properties

Endo-BCN-PEG12-NHS ester plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome. The NHS ester group of this compound reacts with primary amines on proteins, amine-modified oligonucleotides, and other amine-containing molecules, forming stable amide bonds. The BCN group undergoes SPAAC with azide-tagged biomolecules, facilitating the conjugation of various functional groups .

Cellular Effects

This compound influences various cellular processes by enabling the targeted degradation of specific proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key regulatory proteins. For example, PROTACs synthesized using this compound can degrade oncogenic proteins, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The ability to selectively degrade target proteins allows for precise control over cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a linker in PROTACs. The NHS ester group reacts with primary amines on target proteins or other biomolecules, forming stable amide bonds. The BCN group undergoes SPAAC with azide-containing molecules, enabling the conjugation of the PROTAC to the target protein. This conjugation recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of the target protein, modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its activity may decrease over extended periods. Long-term studies have shown that PROTACs synthesized using this compound can maintain their efficacy in degrading target proteins over time. The stability and degradation of the compound can influence its long-term effects on cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates the degradation of target proteins, leading to desired therapeutic effects. At high doses, this compound may exhibit toxic or adverse effects, such as off-target protein degradation and disruption of normal cellular functions. Threshold effects have been observed, where a minimum dosage is required to achieve significant protein degradation .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of target proteins. This interaction can affect metabolic flux and metabolite levels, as the degradation of key regulatory proteins can influence various metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s PEG backbone enhances its solubility and bioavailability, allowing it to efficiently reach target sites. The BCN and NHS ester groups facilitate its conjugation to biomolecules, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its activity. For example, PROTACs synthesized using this compound can localize to the cytoplasm or nucleus, depending on the target protein and the nature of the conjugation .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70N2O18/c45-39-7-8-40(46)44(39)62-41(47)9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-43-42(48)61-35-38-36-5-3-1-2-4-6-37(36)38/h36-38H,3-35H2,(H,43,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBETWWKNNXABHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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